1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C16H15NO4. This compound features a naphthalene ring system fused with a pyrrolidine ring, making it an interesting subject for chemical and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step organic synthesis process. One common method involves the acylation of pyrrolidine-2-carboxylic acid with 1-hydroxynaphthalene-2-carbonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation of the hydroxyl group can yield 1-(1-naphthoyl)pyrrolidine-2-carboxylic acid.
- Reduction of the carbonyl group can produce 1-(1-hydroxynaphthyl)pyrrolidine-2-carboxylic acid.
- Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid shares structural similarities with other naphthalene derivatives and pyrrolidine-containing compounds.
- Compounds like 1-naphthylacetic acid and 1-(1-naphthyl)pyrrolidine-2-carboxylic acid exhibit similar chemical properties but differ in their specific functional groups and biological activities.
Uniqueness:
- The unique combination of a naphthalene ring with a pyrrolidine ring in this compound provides distinct chemical reactivity and biological activity.
- Its specific hydroxyl and carbonyl functional groups enable a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-11-5-2-1-4-10(11)7-8-12(14)15(19)17-9-3-6-13(17)16(20)21/h1-2,4-5,7-8,13,18H,3,6,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXLCGYTAOPEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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